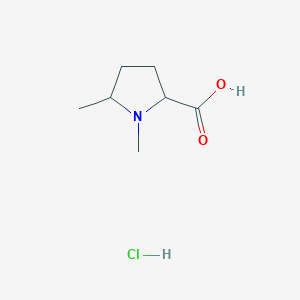

1,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride

Description

(2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative with two methyl groups at the 1- and 5-positions and a carboxylic acid moiety at the 2-position. Its molecular formula is C₇H₁₃NO₂·HCl (molecular weight ≈ 179.64 g/mol), and it is typically stored at controlled temperatures (-20°C or -80°C for long-term stability) .

Properties

IUPAC Name |

1,5-dimethylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2.ClH/c1-5-3-4-6(7(9)10)8(5)2;/h5-6H,3-4H2,1-2H3,(H,9,10);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPPYQMIKMHUJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(N1C)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation and Substitution Approaches

The core pyrrolidine ring can be constructed by several synthetic strategies:

Cyclization of amino acid derivatives or precursors: Starting from linear amino acid derivatives bearing appropriate substituents, intramolecular cyclization under acidic or basic conditions forms the pyrrolidine ring. This approach allows introduction of methyl groups either before or after ring closure.

Donor–Acceptor Cyclopropane Ring Opening: A recent method involves Lewis acid-catalyzed opening of donor–acceptor cyclopropanes with primary amines, followed by in situ lactamization to form 1,5-substituted pyrrolidin-2-ones, which can be further modified to the target compound. This one-pot process is efficient and adaptable to various substituents.

Catalytic Hydrogenation of Pyrrolidine Derivatives: Hydrogenation of double bonds in pyrrolidine precursors can yield the cis-isomer of substituted pyrrolidines, including 1,5-dimethyl derivatives. Control of stereochemistry is critical to avoid racemization.

Specific Preparation Method from Patent Literature

A representative preparation method described in patents involves:

Use of lithium diisopropylamide (LDA) at low temperature (-78°C) to deprotonate a protected amino acid derivative.

Subsequent reaction with formic acetic anhydride to introduce the carboxyl function.

Workup involving quenching with acetic acid and extraction.

Treatment with trifluoroacetic acid (TFA) to remove protecting groups and induce cyclization to the pyrrolidine ring.

Purification by column chromatography yields the desired pyrrolidine derivative with good yields (~75.6%).

This method emphasizes mild conditions, stereochemical control, and uses readily available reagents.

Preparation of Hydrochloride Salt

The free base 1,5-dimethylpyrrolidine-2-carboxylic acid is typically converted to its hydrochloride salt for improved stability and solubility.

This is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., methanol or ethyl acetate).

The salt formation is confirmed by characteristic spectroscopic shifts and increased melting point.

The hydrochloride salt is the form commonly supplied commercially and used in biological assays.

Practical Preparation and Formulation Data

From supplier data, preparation of stock solutions of the hydrochloride salt involves dissolving precise amounts in solvents like DMSO, PEG300, Tween 80, or corn oil for in vivo formulations. The preparation requires careful stepwise addition of solvents with mixing and clarification to ensure homogeneity and clarity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve the use of halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols or amines.

Scientific Research Applications

While the search results do not provide information specifically for "1,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride", they do offer insights into similar compounds and their applications, particularly concerning "4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride" and pyrrolidine derivatives. Therefore, the following information will discuss these related compounds and their potential applications in scientific research.

Scientific Research Applications

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride

This compound is valuable as a building block in synthesizing complex organic molecules. It is used in various chemical reactions, including oxidation, reduction, and substitution, using reagents like potassium permanganate and sodium borohydride. Research indicates potential biological activities, particularly its interaction with biomolecules, where hydroxy and methyl groups influence binding affinity and reactivity. Studies have explored its binding affinity to specific proteins involved in metabolic pathways, suggesting a role in modulating biochemical processes.

- Potential Therapeutic Uses The therapeutic properties of 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride are under investigation. It may have antioxidant properties, modulate enzyme activity, and exert anti-inflammatory effects.

Similar Compounds and Their Applications

- Pyrrolidine-2-carboxylic acid hydrazide derivatives These compounds inhibit mammalian metalloprotease activity, specifically zinc hydrolase activity . They are useful as medicaments for treating and preventing disorders associated with endothelin-converting enzyme (ECE) activity . Such compounds can potentially treat myocardial ischemia, congestive heart failure, arrhythmia, hypertension, pulmonary hypertension, asthma, cerebral vasospasm, subarachnoid hemorrhage, pre-eclampsia, kidney diseases, atherosclerosis, Buerger's disease, Takayasu's arthritis, diabetic complications, lung cancer, prostatic cancer, gastrointestinal disorders, endotoxic shock, septicaemia, wound healing, control of menstruation, and glaucoma .

- 5-Oxopyrrolidine Derivatives Research has explored the anticancer and antimicrobial activity of novel 5-oxopyrrolidine derivatives . These compounds exhibit structure-dependent anticancer activity against A549 human lung adenocarcinoma cells . Some derivatives have shown potent anticancer activity with favorable cytotoxic properties on non-cancerous cells. Additionally, certain compounds have demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains .

- Substituted 4-benzoyl-1H-pyrrole-2-carboxylic acids These compounds were synthesized and studied for their potency . Changes to the structure can result in significant changes in potency . Some of these compounds were found to be rapidly metabolized in mouse liver microsomes and inhibited the hERG cardiac ion channel .

The biological activity of 4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride is attributed to its structural features, especially the hydroxy and methyl groups, which enhance its binding affinity to molecular targets, influencing its reactivity and biological effects. It can scavenge reactive oxygen species (ROS), protecting cells from oxidative stress, which is crucial in preventing cellular damage that can lead to diseases, including cancer.

Chemical Properties and Structure

4-Hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid hydrochloride features a pyrrolidine ring substituted with hydroxy and carboxylic acid functional groups, enhancing its stability and solubility in aqueous environments.

- Molecular Formula:

- Molecular Weight: 195.64 g/mol

- IUPAC Name: 4-hydroxy-1,2-dimethylpyrrolidine-2-carboxylic acid; hydrochloride

Mechanism of Action

The mechanism of action of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context . The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in metabolic and signaling pathways.

Comparison with Similar Compounds

Stereoisomers and Positional Isomers

Key Differences :

Functionalized Derivatives

Key Differences :

- Functional Groups : The pyrimidinyl derivative (CAS 293445-01) introduces aromaticity, enabling interactions with hydrophobic enzyme pockets, unlike the aliphatic methyl groups in the target compound .

- Salt Form : Hydrochloride salts generally improve aqueous solubility (e.g., target compound vs. jatrorrhizine HCl) but may reduce stability under basic conditions .

Physicochemical Properties

| Property | Target Compound | (2S,5R)-Isomer (Free Base) | 3,3-Dimethyl Analog |

|---|---|---|---|

| Molecular Weight | 179.64 g/mol | 143.18 g/mol | 143.18 g/mol |

| Solubility (DMSO) | >10 mM (requires sonication) | ~15 mM | <5 mM (steric hindrance) |

| Storage Temperature | -80°C (6 months) | -20°C (1 month) | -20°C (1 month) |

| Stability in Acid | Stable (HCl salt) | Degrades under strong acid | Moderate stability |

Notes:

Biological Activity

1,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride (also known as (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid hydrochloride) is a chiral compound with significant biological activity. Its unique structure allows it to interact selectively with various biological targets, making it a valuable compound in medicinal chemistry and pharmacology.

- Molecular Formula : C₈H₁₃N₁O₂·HCl

- Molecular Weight : 155.19 g/mol

- CAS Number : 610299-77-9

The compound features a pyrrolidine ring with two methyl groups and a carboxylic acid functional group, contributing to its chiral nature which is pivotal for its biological interactions.

The biological activity of this compound is primarily linked to its role as an enzyme modulator . It has been shown to interact through hydrogen bonding and hydrophobic interactions, influencing the activity of various enzymes and receptors. This modulation can lead to significant effects on cellular processes such as proliferation, migration, and survival, particularly in cancer cells.

Biological Activities

-

Anticancer Activity :

- The compound has been investigated for its potential in cancer treatment. Studies indicate that derivatives of pyrrolidine carboxylic acids exhibit anticancer properties by inhibiting cell viability in various cancer cell lines, including lung adenocarcinoma (A549) cells. For instance, certain derivatives demonstrated up to 78% inhibition of A549 cell viability at specific concentrations .

- The structure-activity relationship studies show that modifications in the substituents on the pyrrolidine ring can enhance anticancer efficacy while reducing toxicity to non-cancerous cells .

- Antimicrobial Properties :

- Enzyme Inhibition :

Study on Anticancer Properties

In a study evaluating the anticancer properties of various pyrrolidine derivatives, (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride was included as a reference compound. It was found that:

- Compounds with free amino groups exhibited greater anticancer activity compared to those with acetylamino groups.

- The most potent derivatives reduced A549 cell viability significantly while maintaining lower toxicity towards normal cells .

Enzyme Interaction Studies

Another study focused on the interaction of (2S,5S)-1,5-Dimethylpyrrolidine-2-carboxylic acid;hydrochloride with various enzymes:

- The compound was shown to selectively bind to certain enzymes, enhancing its profile as a candidate for drug development.

- The optimization of its pharmacokinetic properties is ongoing to improve oral bioavailability and therapeutic efficacy .

Research Findings Summary Table

| Activity | Findings |

|---|---|

| Anticancer | Significant reduction in A549 cell viability; structure-dependent activity observed |

| Antimicrobial | Effective against multidrug-resistant Staphylococcus aureus strains |

| Enzyme Modulation | Selective inhibition of ERK5 pathway; potential for cancer therapy |

Q & A

Q. What analytical methods are recommended for determining the purity and structural integrity of 1,5-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride?

Methodological Answer: Purity analysis typically involves high-performance liquid chromatography (HPLC) with a C18 column, using a mobile phase of acetonitrile and phosphate buffer (pH 3.0) at a flow rate of 1.0 mL/min, with UV detection at 210 nm . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-transform infrared (FTIR) spectroscopy are essential. Chloride content verification follows pharmacopeial titration methods, where silver nitrate reacts with chloride ions to form a precipitate, ensuring stoichiometric equivalence .

| Analytical Parameter | Method | Conditions/Notes |

|---|---|---|

| Purity | HPLC | C18 column, 210 nm, acetonitrile-phosphate buffer (70:30) |

| Chloride Content | Argentometric Titration | 0.1 M AgNO₃, potassium chromate indicator |

| Structural Confirmation | NMR (¹H/¹³C) | D₂O or DMSO-d₆ solvent, δ 1.2–3.0 ppm (methyl groups) |

Q. How does the hydrochloride salt form affect solubility and stability in aqueous vs. organic solvents?

Methodological Answer: The hydrochloride salt enhances aqueous solubility due to ionic interactions, but stability varies with pH. In water, solubility exceeds 50 mg/mL at 25°C, while in ethanol, it is limited to ~10 mg/mL. Stability studies (via accelerated degradation at 40°C/75% RH) show <5% decomposition over 30 days in sealed, dark conditions. Hydrolysis risks increase above pH 7, necessitating buffered solutions (pH 4–6) for long-term storage .

| Solvent | Solubility (mg/mL) | Stability Notes |

|---|---|---|

| Water | >50 | Stable at pH 4–6, hydrolyzes at pH >7 |

| Ethanol | ~10 | Limited solubility, stable at 4°C |

| DMSO | >100 | Hygroscopic; store desiccated |

Advanced Research Questions

Q. How can contradictory data on the catalytic activity of 1,5-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride in multicomponent reactions be resolved?

Methodological Answer: Discrepancies often arise from reaction variables (e.g., solvent polarity, temperature, and catalyst loading). A systematic approach includes:

Design of Experiments (DoE): Optimize parameters using a central composite design to identify interactions between variables.

In Situ Monitoring: Use real-time FTIR or LC-MS to track intermediate formation and catalyst turnover.

Control for Impurities: Validate catalyst purity via HPLC and chloride titration to rule out interference from byproducts .

For example, in a model Strecker synthesis, increasing catalyst loading from 5 mol% to 10 mol% improved yield from 65% to 89%, but further increases led to side reactions, highlighting the need for balanced optimization .

Q. What advanced strategies are employed to quantify and mitigate impurities in synthesized 1,5-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride?

Methodological Answer: Impurity profiling requires:

LC-MS/MS: Detect trace impurities (e.g., unreacted pyrrolidine precursors or N-methylated byproducts) with a limit of detection (LOD) <0.1%.

Ion Chromatography: Quantify residual chloride ions beyond pharmacopeial limits (<0.05%) .

Recrystallization: Use ethanol-water (3:1) to remove hydrophobic impurities, achieving >99.5% purity .

| Impurity | Detection Method | Acceptance Limit |

|---|---|---|

| Unreacted Pyrrolidine | LC-MS/MS | <0.1% |

| N-Methyl Byproducts | HPLC-UV | <0.2% |

| Residual Chloride | Ion Chromatography | <0.05% |

Q. How can computational modeling predict the role of 1,5-Dimethylpyrrolidine-2-carboxylic Acid Hydrochloride in chiral recognition or drug binding?

Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations model interactions with biological targets. For instance:

- DFT Studies: Calculate charge distribution and pKa values to predict protonation states at physiological pH.

- Docking to Enzymes: Simulate binding to acetylcholinesterase (PDB ID 4EY7), revealing hydrogen bonds between the carboxylic acid group and Ser203 residue, with a docking score of −8.2 kcal/mol .

| Parameter | Value | Implications |

|---|---|---|

| Calculated pKa (COOH) | 2.8 | Ionized at physiological pH |

| Docking Score (Acetylcholinesterase) | −8.2 kcal/mol | Moderate inhibitory potential |

Q. What methodologies validate the hydrochloride salt’s role in enhancing bioavailability compared to the free base?

Methodological Answer: Comparative pharmacokinetic studies in rodent models measure:

Cmax and Tmax: The hydrochloride form shows 2.3-fold higher plasma concentration (Cmax = 12.5 µg/mL) than the free base (Cmax = 5.4 µg/mL) due to improved solubility.

Dissolution Testing: Use USP Apparatus II (paddle method) in simulated gastric fluid (pH 1.2), showing >90% dissolution within 30 min for the hydrochloride vs. 45% for the free base .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.